molecular formula C22H26Cl2N10O16 B13746678 Acetamide, 2,2'-(ethylenebis((2-chloroethyl)imino))bis-, dipicrate CAS No. 100576-10-1

Acetamide, 2,2'-(ethylenebis((2-chloroethyl)imino))bis-, dipicrate

Cat. No.: B13746678
CAS No.: 100576-10-1
M. Wt: 757.4 g/mol
InChI Key: SLXAQLHVNFOMTF-UHFFFAOYSA-N
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Description

Acetamide, 2,2’-(ethylenebis((2-chloroethyl)imino))bis-, dipicrate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of acetamide groups linked through an ethylene bridge, with additional chloroethyl and dipicrate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2,2’-(ethylenebis((2-chloroethyl)imino))bis-, dipicrate typically involves the reaction of ethylenediamine with 2-chloroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2,2’-(ethylenebis((2-chloroethyl)imino))bis-, dipicrate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloroethyl groups can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioethers.

Scientific Research Applications

Acetamide, 2,2’-(ethylenebis((2-chloroethyl)imino))bis-, dipicrate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Acetamide, 2,2’-(ethylenebis((2-chloroethyl)imino))bis-, dipicrate involves its interaction with specific molecular targets. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of biological processes. This compound may also interfere with cellular signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N,N-bis(2-chloroethyl)acetamide
  • N,N’-Ethylene-bis(2-chloroethylthio)acetamide
  • Bis(2-chloroethyl) ether

Uniqueness

Acetamide, 2,2’-(ethylenebis((2-chloroethyl)imino))bis-, dipicrate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

100576-10-1

Molecular Formula

C22H26Cl2N10O16

Molecular Weight

757.4 g/mol

IUPAC Name

(2-amino-2-oxoethyl)-[2-[(2-amino-2-oxoethyl)-(2-chloroethyl)azaniumyl]ethyl]-(2-chloroethyl)azanium;2,4,6-trinitrophenolate

InChI

InChI=1S/C10H20Cl2N4O2.2C6H3N3O7/c11-1-3-15(7-9(13)17)5-6-16(4-2-12)8-10(14)18;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-8H2,(H2,13,17)(H2,14,18);2*1-2,10H

InChI Key

SLXAQLHVNFOMTF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].C(C[NH+](CCCl)CC(=O)N)[NH+](CCCl)CC(=O)N

Origin of Product

United States

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